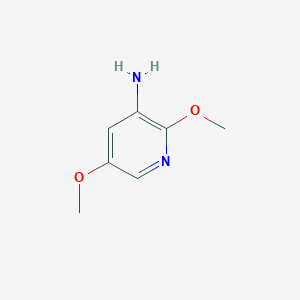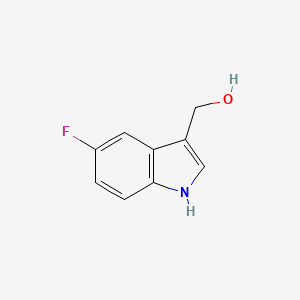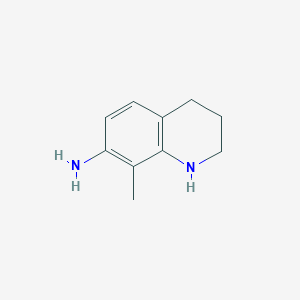
4-Hydroxy-3-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methylindolin-2-one is a heterocyclic compound with significant importance in organic chemistry It is known for its unique structure, which includes an indolin-2-one core substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with methylamine under basic conditions, followed by hydroxylation. Another method includes the use of a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin . This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-methylindolin-2-one.
Reduction: Formation of 4-hydroxy-3-methylindolin-2-ol.
Substitution: Formation of various substituted indolin-2-one derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
4-Hydroxyindolin-2-one: Lacks the methyl group at the 3-position.
3-Methylindolin-2-one: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-3-methylindolin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(10-9(5)12)3-2-4-7(8)11/h2-5,11H,1H3,(H,10,12) |
Clé InChI |
CGHSDQCJAUZVPV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC=C2O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)



![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)


![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)


![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

